Sodium houttuyfonate
CAS No.: 83766-73-8
Cat. No.: VC0005935
Molecular Formula: C12H24NaO5S
Molecular Weight: 303.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 83766-73-8 |
---|---|
Molecular Formula | C12H24NaO5S |
Molecular Weight | 303.37 g/mol |
IUPAC Name | sodium;1-hydroxy-3-oxododecane-1-sulfonate |
Standard InChI | InChI=1S/C12H24O5S.Na/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)18(15,16)17;/h12,14H,2-10H2,1H3,(H,15,16,17); |
Standard InChI Key | QDQRHBIMTVAOLQ-UHFFFAOYSA-N |
SMILES | CCCCCCCCCC(=O)CC(O)S(=O)(=O)[O-].[Na+] |
Canonical SMILES | CCCCCCCCCC(=O)CC(O)S(=O)(=O)O.[Na] |
Introduction
Chemical Properties and Structural Characteristics
Sodium houttuyfonate is chemically defined as C₁₂H₂₃NaO₅S (molecular weight: 302.36 g/mol), with a sulfonic acid group attached to a hydroxyl-substituted ketone chain . Its structural stability is enhanced compared to its precursor, houttuyfonate, due to the addition of sodium and hydroxyl groups . Key physicochemical properties include solubility in DMSO (5 mg/mL at 60°C) and stability under controlled storage conditions .
Table 1: Core Chemical Properties of Sodium Houttuyfonate
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₁₂H₂₃NaO₅S | |
Molecular Weight | 302.36 g/mol | |
Solubility | DMSO (5 mg/mL) | |
Stability | Stable at -20°C; avoid repeated freezing |
Pharmacological Mechanisms and Bioactivity
Anti-inflammatory Effects
SH inhibits inflammatory pathways, particularly the TLR4/NF-κB cascade, which regulates cytokine production (e.g., TNF-α, IL-1β, IL-6) . In lipopolysaccharide (LPS)-induced RAW264.7 macrophages, SH reduced cytokine release by 30–50% at concentrations ≤20 μg/mL . This mechanism is critical in conditions like ventilator-induced lung injury (VILI), where SH attenuates ROS-mediated JNK pathway activation, reducing apoptosis and oxidative stress .
Table 2: Anti-inflammatory Efficacy of Sodium Houttuyfonate
Antimicrobial Activity
SH exhibits broad-spectrum antimicrobial effects, particularly against Gram-negative bacteria and fungi.
Bacterial Pathogens
-
Pseudomonas aeruginosa: SH inhibits biofilm formation and motility by downregulating pslA, pelA, and fliC genes . At ≥250 μg/mL, it reduces biofilm density by 70% and suppresses swimming motility .
-
Methicillin-resistant Staphylococcus aureus (MRSA): Synergy with penicillin G (FICI ≤0.5) enhances wound healing in rat models, reducing IL-6 and TNF-α levels .
Table 3: Antimicrobial Synergy and Mechanisms
Pathogen | Synergy Partner | MIC (SH) | Key Mechanism | Source |
---|---|---|---|---|
P. aeruginosa | Meropenem | 4,000 μg/mL | ↓ lasI/lasR, ↓ biofilm genes | |
MRSA | Penicillin G | 60–80 μg/mL | ↓ IL-6, TNF-α; ↑ collagen |
Fungal Pathogens
-
Candida albicans: SH disrupts biofilm formation, inhibiting hyphal transition and adhesion. MIC₈₀ values range from 32–1024 μg/mL, depending on strain .
Neuroprotective and Cardiovascular Effects
-
Seizure Prevention: SH reduces neuronal loss in epilepsy models by modulating ion channels (e.g., voltage-gated sodium currents) .
-
Cardioprotection: Inhibits late sodium currents (I<sub>Na.L</sub>) induced by Anemonia sulcata toxin II, mitigating arrhythmogenic effects .
Research Findings and Clinical Relevance
Gut Microbiota Modulation
SH restores microbial balance in ulcerative colitis (UC) aggravated by Candida albicans overgrowth. It increases beneficial taxa (e.g., Lachnospiraceae_NK4A136_group, Lactobacillus) while suppressing pathogens (Klebsiella, Bacteroides) .
Table 4: Impact on Gut Microbiota in UC Models
Parameter | Change Observed | Source |
---|---|---|
SCFA-producing bacteria | ↑ Intestinimonas, Lachnospiraceae | |
Pathogens | ↓ Klebsiella, Bacteroides | |
Probiotics | ↑ Lactobacillus, Alloprevotella |
Biofilm Disruption
SH’s anti-biofilm activity is dose-dependent:
-
Sub-MIC concentrations: Transient biofilm enhancement (stress-induced aggregation).
-
≥250 μg/mL: >70% reduction in biofilm density via pslA, pelA inhibition .
Figure 1: Biofilm Inhibition by Sodium Houttuyfonate
(Note: Replace with schematic of biofilm density reduction at increasing SH concentrations)
Synergistic Therapeutic Strategies
Combining SH with conventional antibiotics (e.g., Meropenem, penicillin G) enhances efficacy against drug-resistant strains. This approach targets both bacterial proliferation and virulence mechanisms .
Challenges and Future Directions
While SH shows promise, challenges include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume